molecular formula CeH8O12S2 B110390 Cerium(IV) sulfate tetrahydrate CAS No. 10294-42-5

Cerium(IV) sulfate tetrahydrate

Cat. No. B110390
CAS RN: 10294-42-5
M. Wt: 404.3 g/mol
InChI Key: MEXSQFDSPVYJOM-UHFFFAOYSA-J
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Description

Cerium(IV) sulfate tetrahydrate, Ce(SO4)2·4H2O, is a chemical compound with significant applications in various chemical reactions due to its properties as an inorganic solid acidic catalyst. It has been utilized in the synthesis of organic compounds and has shown to be efficient and reusable, which makes it an attractive catalyst in green chemistry .

Synthesis Analysis

The synthesis of cerium(IV) sulfate tetrahydrate can be achieved through different methods. One approach involves the use of cerium(III) as a starting material, which upon photoinduced reactions in the presence of sulfite ions and oxygen, leads to the production of cerium(IV) . Another method includes the thermal hydrolysis of cerium(IV) ammonium nitrate solutions, which results in the formation of cerium(IV) oxide nanoparticles that can undergo further reactions to yield cerium(IV) sulfate .

Molecular Structure Analysis

The molecular structure of cerium(IV) sulfate tetrahydrate is characterized by the presence of CeO7 polyhedra and SO4 tetrahedra. These units are interconnected to form various structural motifs, such as open-framework structures with one-dimensional channels . The presence of water molecules in the structure is also significant, as they participate in hydrogen bonding and contribute to the overall stability of the compound .

Chemical Reactions Analysis

Cerium(IV) sulfate tetrahydrate has been shown to catalyze a variety of chemical reactions. It promotes the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives under solvent-free conditions, which are advantageous for their high yields and short reaction times . Additionally, it is involved in the oxidative cyclization of quinones with olefins, demonstrating good functional-group tolerance and scalability . The compound also serves as a catalyst for the protection of aldehydes as 1,1-diacetates, offering a green and efficient method for this transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of cerium(IV) sulfate tetrahydrate are closely related to its applications in catalysis and synthesis. Its solid acidic nature is crucial for its catalytic activity, and its ability to be recovered and reused multiple times without significant loss of activity is particularly valuable for sustainable chemical processes . The compound's crystalline structure, which includes water of hydration, is important for its stability and reactivity .

Scientific Research Applications

Catalysis in Organic Synthesis

Cerium (IV) sulfate tetrahydrate is noted for its role as an efficient, reusable, and heterogeneous catalyst in organic synthesis. It has been used in the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives under solvent-free conditions, offering advantages like high yields, short reaction times, and the absence of harmful organic solvents. It also promotes the oxidative coupling–[3+2] cyclization of quinones with olefins, showcasing good functional-group tolerance and scalability (Davoodnia et al., 2014), (Kazemi et al., 2018), (Ji-Wang Fang et al., 2017).

Nanoparticle Formation and Agglomeration

In the field of materials science, cerium(IV) sulfate tetrahydrate plays a role in the preparation and spherical agglomeration of crystalline cerium(IV) oxide nanoparticles. The salt's ability to influence the crystallite size and morphology of synthesized particles is notable, contributing significantly to advancements in nanotechnology (Hirano et al., 2004).

Surface and Bulk Chemical Analysis

The compound is also valuable in the thermal decomposition of rare earth sulfates to their corresponding oxides, offering insights into surface and bulk chemical composition and elemental composition during various stages of thermal decomposition (Poston et al., 2003).

Inorganic Chemistry and Oxidation Reactions

Cerium (IV) sulfate tetrahydrate's role extends to acting as an efficient and reusable inorganic catalyst for the protection of aryl aldehydes and in various oxidation reactions, emphasizing its importance in the realm of inorganic chemistry and organic transformations (Saburi et al., 2011), (Binnemans, 2006), (He & Horiuchi, 1999).

Safety And Hazards

Cerium(IV) sulfate tetrahydrate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Cerium(IV) sulfate tetrahydrate is intensely studied due to the widespread use of cerium(IV) in various fields of chemistry and technology as a catalyst for numerous reactions, a complexing agent, and a one-electron oxidizing agent . Of particular interest is the oxidation of dicarboxylic acids by cerium(IV) sulfate in the context of the actively explored Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions .

properties

IUPAC Name

cerium(4+);disulfate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ce.2H2O4S.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H2,1,2,3,4);4*1H2/q+4;;;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXSQFDSPVYJOM-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CeH8O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerium(IV) sulfate tetrahydrate

CAS RN

10294-42-5
Record name Ceric sulfate tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceric sulfate tetrahydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CERIC SULFATE TETRAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SAX34B8JE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
313
Citations
OVE LINDGREN - Acta Chem. Scand. A, 1977 - actachemscand.org
When the common form of Ce (SO,),. 4H, O, space group Fddd, is treated hydrothermally with 0.3-1.0 MH, SO,, a polymorphic phase, space group Pnma, crystallizes. The structure of the …
Number of citations: 22 actachemscand.org
D González-Calderón, CA González-González… - Tetrahedron …, 2013 - Elsevier
Tetrahydropyranyl (THP), methoxymethyl (MOM), and benzyloxymethyl (BOM) phenyl/alkyl ethers were efficiently cleaved to the corresponding parent hydroxyl compounds in good …
Number of citations: 10 www.sciencedirect.com
L He, CA Horiuchi - Bulletin of the Chemical Society of Japan, 1999 - journal.csj.jp
The reaction of 2-substituted cycloalkanones with cerium(IV) sulfate tetrahydrate (CS) in alcohols and acetic acid gave the corresponding alkyl esters of oxo acids (80—96%) and oxo …
Number of citations: 24 www.journal.csj.jp
K Itoh, T Utsukihara, K Funayama… - Applied …, 2007 - Wiley Online Library
The reaction of α,β‐unsaturated ketones with cerium (IV) sulfate tetrahydrate [Ce(SO 4 ) 2 ·4H 2 O, CS] in acetic acid gave the corresponding β‐acetoxy ketones. In the case of 2‐…
Number of citations: 8 onlinelibrary.wiley.com
K Itoh, T Ueki, H Mikami, W Chai… - Applied …, 2005 - Wiley Online Library
The reaction of olefins with cerium(IV) sulfate tetrahydrate [Ce(SO 4 ) 2 ·4H 2 O, CS] in acetone–H 2 O under reflux for 5 h gave 2‐oxo‐ and 2‐oxo‐5‐hydroxy derivatives. In this reaction…
Number of citations: 3 onlinelibrary.wiley.com
M Zhang, YQ Li - Journal of Chemical Research, 2005 - journals.sagepub.com
Aromatic aldehydes can be converted into the corresponding 1,1-diacetates rapidly in the presence of catalytic amounts of Ce(SO 4 ) 2 ·4H 2 O at room temperature in excellent yield …
Number of citations: 2 journals.sagepub.com
J Fang, L Xu, B Fang, X Huo - Synlett, 2017 - thieme-connect.com
A cerium(IV) sulfate tetrahydrate promoted oxidative cyclization of quinones with olefins is developed. It proceeds through a tandem [3+2]-cyclization–oxidative coupling–[3+2]-…
Number of citations: 2 www.thieme-connect.com
A Davoodnia, M Khashi, N Tavakoli-Hoseini - Chinese Journal of Catalysis, 2014 - Elsevier
Cerium (IV) sulfate tetrahydrate, Ce(SO 4 ) 2 ·4H 2 O, is a novel inorganic solid acidic catalyst that efficiently catalyzes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via the one-pot …
Number of citations: 13 www.sciencedirect.com
N Tavakoli-Hoseinib - researchgate.net
Cerium (IV) sulfate tetrahydrate, Ce (SO4) 2. 4H2O used as a new inorganic solid acidic catalyst for the synthesis of polyhydroquinoline derivatives via four-component Hantzsch …
Number of citations: 0 www.researchgate.net
L He, CA Horiuchi - Journal of Chemical Research, 2000 - journals.sagepub.com
The reaction of 1-phenylcycloalkenes and derivatives of styrene with cerium(IV) sulfate tetrahydrate in methanol leads to the formation of 1,2-dimethoxy compounds (54–89%). …
Number of citations: 1 journals.sagepub.com

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